
1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound was first synthesized in 2002 by researchers at GlaxoSmithKline, and since then, it has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves its binding to the serotonin 5-HT1B/1D receptors, which are located in various regions of the brain and are involved in the regulation of pain, anxiety, and depression. By blocking the activity of these receptors, this compound can reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce pain and anxiety in animal models. Additionally, it has been shown to have antidepressant-like effects in various behavioral tests. These effects are thought to be mediated through the blockade of the serotonin 5-HT1B/1D receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine in lab experiments is its high selectivity for the serotonin 5-HT1B/1D receptors. This allows researchers to specifically target these receptors without affecting other serotonin receptors or other neurotransmitter systems. However, one limitation is the lack of data on the long-term effects of this compound on animal behavior and physiology.
Orientations Futures
There are several potential future directions for research involving 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine. One area of interest is its potential use as a therapeutic agent for the treatment of pain, anxiety, and depression. Additionally, further studies are needed to explore the long-term effects of this compound on animal behavior and physiology. Finally, the development of more selective and potent compounds targeting the serotonin 5-HT1B/1D receptors could lead to the development of more effective treatments for these conditions.
Méthodes De Synthèse
The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 4-(2,5-dichlorophenyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to yield the final product.
Applications De Recherche Scientifique
1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has been widely studied for its potential use in various research applications. One area of interest is its potential as a selective serotonin 5-HT1B/1D receptor antagonist. Studies have shown that this compound can effectively block the activity of these receptors, which are involved in the regulation of pain, anxiety, and depression.
Propriétés
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O2S/c1-12-10-14(3-4-15(12)18)25(23,24)22-8-6-21(7-9-22)17-11-13(19)2-5-16(17)20/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQCJAVGLMYJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)
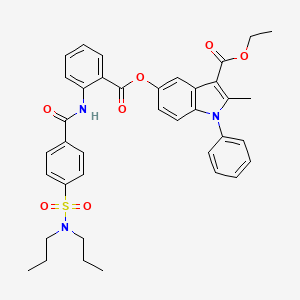
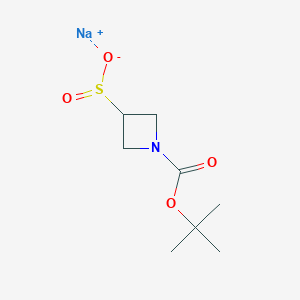
![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)
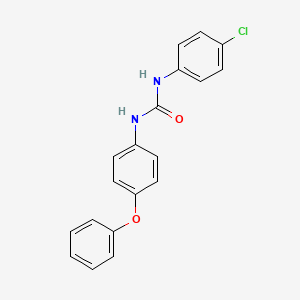


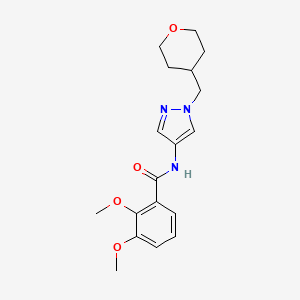
![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)
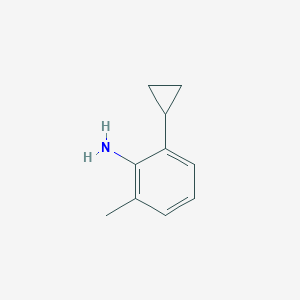
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine](/img/structure/B2895479.png)
![methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate](/img/structure/B2895481.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)